molecular formula C8H2F6N2 B2354011 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile CAS No. 329711-41-3

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile

Cat. No.: B2354011
CAS No.: 329711-41-3
M. Wt: 240.108
InChI Key: BAGFZSAWDUBFMV-UHFFFAOYSA-N
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Description

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is an organic compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a nitrile group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups to a pyridine ring. One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide in the presence of a base like cesium carbonate. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts to facilitate the trifluoromethylation process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop protection products.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Utilized as a ligand in photocatalysis.

Uniqueness: 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is unique due to the specific positioning of its trifluoromethyl and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Biological Activity

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile (CAS No. 329711-41-3) is a heterocyclic compound notable for its unique trifluoromethyl substitutions, which significantly influence its biological activity and chemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring with two trifluoromethyl groups at the 4 and 5 positions, along with a cyano group at the 2 position. This configuration enhances its lipophilicity and electronic properties, making it a candidate for various biological applications.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated effectiveness comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of efflux pumps that confer resistance to antibiotics .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The modulation of signaling pathways associated with inflammation is believed to be the underlying mechanism .

3. Enzyme Inhibition

This compound has been explored as an enzyme inhibitor. Specifically, it interacts with certain kinases and phosphatases, potentially leading to applications in cancer therapy where such enzymes play critical roles in cell proliferation and survival. Its ability to bind to enzyme active sites disrupts normal enzymatic functions, which may contribute to its anticancer properties .

Case Study 1: Antimicrobial Testing

In a controlled experiment, this compound was tested against various bacterial strains. The results indicated that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth by over 70% compared to untreated controls. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of this compound. The findings showed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting that the compound could be beneficial in managing chronic inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: By mimicking substrate molecules, it can bind to enzymes and inhibit their activity.
  • Cell Membrane Interaction: The lipophilic nature of trifluoromethyl groups allows the compound to integrate into bacterial membranes, disrupting their integrity.
  • Cytokine Modulation: It affects signaling pathways involved in inflammation and immune response regulation.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits MRSA growth
Anti-inflammatoryReduces TNF-α production
Enzyme inhibitionDisrupts kinase/phosphatase function

Properties

IUPAC Name

4,5-bis(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGFZSAWDUBFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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